N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide
Overview
Description
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[3,2-b]pyridine core, a cyano group, and a methoxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanofuro[3,2-b]pyridine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antiproliferative and anticancer properties.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it may interact with signaling pathways involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-cyanofuro[3,2-b]pyridin-7-yl)pivalamide: This compound has a similar furo[3,2-b]pyridine core but differs in the substituents attached to the core structure
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide: This compound has a thiophene carboxamide moiety instead of the methoxybenzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-21-11-5-2-4-10(8-11)15(20)19-16-12(9-17)14-13(22-16)6-3-7-18-14/h2-8H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRMNTSRHUKXEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(O2)C=CC=N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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